Chemical structure and bonding characteristics of tris(diethylamino)silane
Chemical structure and bonding characteristics of tris(diethylamino)silane
An In-depth Technical Guide to the Chemical Structure and Bonding of Tris(diethylamino)silane
Introduction
Aminosilanes represent a pivotal class of organosilicon compounds, bridging the gap between inorganic and organic chemistry. Their unique reactivity, characterized by the polar silicon-nitrogen (Si-N) bond, has established them as indispensable precursors in modern materials science. Among these, tris(amino)silanes, such as tris(diethylamino)silane, are gaining prominence for their application in the deposition of high-quality silicon-based thin films. These films are critical components in semiconductors, solar cells, and protective coatings.[1][2][3]
Tris(diethylamino)silane, with the chemical formula SiH(N(C₂H₅)₂)₃, offers a distinct combination of volatility, thermal stability, and tailored reactivity. Unlike its halide-based counterparts (e.g., trichlorosilane), its reactions can proceed without the formation of corrosive byproducts like hydrochloric acid, a significant advantage in the microelectronics industry.[4]
This guide provides a comprehensive examination of the chemical structure and bonding characteristics of tris(diethylamino)silane. We will delve into its molecular geometry, the nature of its key chemical bonds, its spectroscopic signature, and the reaction mechanisms that underpin its utility. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile precursor. While experimental data for tris(diethylamino)silane is limited, this guide will draw upon extensive data from its close and well-studied analog, tris(dimethylamino)silane (TDMAS), to provide robust, field-proven insights.
Molecular Structure and Geometry
The structure of tris(diethylamino)silane consists of a central silicon atom bonded to one hydrogen atom and three diethylamino (-N(Et)₂) groups.
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Central Silicon Atom: The silicon atom is the electrophilic center of the molecule. It is sp³ hybridized, leading to a tetrahedral coordination geometry. However, the presence of bulky diethylamino ligands induces steric strain, which can cause deviations from the ideal tetrahedral bond angle of 109.5°.
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Nitrogen Atoms: Each nitrogen atom is bonded to the central silicon and two ethyl groups. The geometry around the nitrogen atoms is typically trigonal pyramidal, similar to ammonia, with the lone pair of electrons occupying one of the orbitals. The degree of pyramidalization can be influenced by the extent of Si-N pπ-dπ bonding.
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Ligand Orientation: The three diethylamino groups are large and sterically demanding. Their orientation around the silicon atom is a critical factor influencing the molecule's reactivity. The ethyl groups can rotate, but their bulkiness restricts access to the silicon center, a factor that is more pronounced compared to the methyl groups in TDMAS. This steric hindrance plays a key role in the self-limiting nature of its surface reactions during Atomic Layer Deposition (ALD).[4]
Visualization: Molecular Structure
Caption: Ball-and-stick model of tris(diethylamino)silane.
Table 1: Estimated Structural Parameters
| Parameter | Value (Estimated) | Justification |
| Si-N Bond Length | ~1.72 Å | Based on typical Si-N single bond lengths in related aminosilanes. |
| Si-H Bond Length | ~1.48 Å | Typical for hydrosilanes. May be slightly elongated due to electronic effects of amino groups.[5] |
| N-Si-N Bond Angle | < 109.5° | Steric repulsion between bulky diethylamino groups likely compresses this angle. |
| H-Si-N Bond Angle | > 109.5° | To accommodate the steric bulk of the three amino ligands. |
| Si-N-C Bond Angle | ~120° | Indicates some degree of planarization at the nitrogen, suggesting pπ-dπ interaction. |
Core Bonding Characteristics
The reactivity and utility of tris(diethylamino)silane are dictated by the nature of its Si-N and Si-H bonds.
The Silicon-Nitrogen (Si-N) Bond
The Si-N bond is the cornerstone of aminosilane chemistry. It is a polar covalent bond, with silicon (electronegativity ~1.90) being less electronegative than nitrogen (~3.04). This polarity results in a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the nitrogen atom, making the silicon atom highly susceptible to nucleophilic attack. This is the primary reason for the compound's high reactivity towards water and other protic species.[6][7]
A key topic of discussion for Si-N bonding is the potential for pπ-dπ interaction. This model proposes that the lone pair of electrons in the nitrogen's p-orbital can back-donate into an empty d-orbital of the silicon atom. While the extent of this interaction in silicon compounds is debated, it is often invoked to explain the observed planarity at the nitrogen center and the shorter-than-expected Si-N bond lengths in some aminosilanes.[3] This interaction strengthens the Si-N bond, influencing the thermal stability of the molecule.
The Silicon-Hydride (Si-H) Bond
The Si-H bond is less polar than the Si-N bond but is highly reactive. The hydrogen atom can act as a hydride (H⁻) or a proton (H⁺) depending on the reaction partner. In the context of ALD and CVD, the Si-H bond plays a crucial role. During deposition processes, this bond can be difficult to remove from the surface, sometimes requiring strong oxidants like ozone or hydrogen peroxide for complete conversion to SiO₂.[8][9] The persistence of Si-H species on the surface can impact the quality and stoichiometry of the deposited film.[8]
Spectroscopic Characterization
Spectroscopic methods provide direct experimental evidence of the bonding and structure of tris(diethylamino)silane.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The key vibrational modes for tris(diethylamino)silane are summarized below. Studies on films deposited from this precursor have identified several characteristic peaks.[10]
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Si-H Stretch: A strong, sharp absorption band is expected around 2100-2200 cm⁻¹. The exact position provides insight into the electronic environment of the silicon atom.[5][10]
-
Si-N Stretch: Asymmetric and symmetric stretching vibrations of the Si-N bond typically appear in the 900-1000 cm⁻¹ region.
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C-H Stretch: Strong absorptions in the 2850-2980 cm⁻¹ range are characteristic of the ethyl groups.[10]
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CH₂/CH₃ Deformations: Bending and scissoring vibrations for the alkyl chains appear in the 1350-1470 cm⁻¹ region.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei.
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¹H NMR: The spectrum would show characteristic signals for the Si-H proton (a singlet or multiplet depending on coupling to ²⁹Si, expected around 4.5-5.5 ppm) and the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons).
-
¹³C NMR: Signals for the two distinct carbon environments of the ethyl groups would be observed.
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²⁹Si NMR: This technique is particularly informative. A single resonance would be observed, and its chemical shift provides direct information about the coordination and electronic state of the silicon atom. For the related tris[2-(dimethylamino)phenyl]silane, the ²⁹Si NMR shift is reported at -31.5 ppm with a ¹J(Si-H) coupling constant of 226 Hz.[5] A similar range would be expected for tris(diethylamino)silane.
Table 2: Key Spectroscopic Data (Predicted)
| Technique | Feature | Expected Range | Notes |
| IR | ν(Si-H) | 2100 - 2200 cm⁻¹ | Strong, sharp peak.[5][10] |
| ν(Si-N) | 900 - 1000 cm⁻¹ | Broad, identifies the aminosilane functionality. | |
| ν(C-H) | 2850 - 2980 cm⁻¹ | Confirms presence of ethyl ligands.[10] | |
| ¹H NMR | δ(Si-H) | 4.5 - 5.5 ppm | Chemical shift is sensitive to substituents on silicon. |
| δ(N-CH₂) | ~2.8 - 3.2 ppm | Quartet. | |
| δ(C-CH₃) | ~1.0 - 1.3 ppm | Triplet. | |
| ²⁹Si NMR | δ(Si) | -30 to -40 ppm | Provides direct evidence of the silicon environment.[5] |
Chemical Reactivity and Applications
The unique bonding of tris(diethylamino)silane governs its reactivity, making it a valuable precursor for materials deposition.
Hydrolysis: Sensitivity to Moisture
The most significant reaction of tris(diethylamino)silane is its rapid and often violent reaction with water.[11] The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the electrophilic silicon center. This leads to the cleavage of the Si-N bonds and the formation of silanols (Si-OH) and diethylamine. The silanols are unstable and readily condense to form stable silicon-oxygen-silicon (siloxane) bonds, ultimately leading to the formation of silicon dioxide and releasing more diethylamine.
Mechanism:
-
Nucleophilic Attack: A water molecule attacks the silicon atom.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of a leaving diethylamino group.
-
Elimination: A molecule of diethylamine is eliminated, forming a silanol (Si-OH).
-
Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.
This high sensitivity necessitates handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[11][12][13]
Application: Atomic Layer Deposition (ALD) of SiO₂
Tris(diethylamino)silane and its analogs are premier precursors for ALD, a technique that allows for the deposition of ultrathin, conformal films with atomic-level precision. A typical thermal ALD cycle for depositing silicon dioxide involves two self-limiting half-reactions.
Protocol: SiO₂ Deposition via ALD
-
Pulse A (Tris(diethylamino)silane): The precursor is pulsed into the reaction chamber. It reacts with hydroxyl (-OH) groups on the substrate surface, releasing diethylamine as a byproduct. The bulky ligands ensure that the reaction is self-limiting, and only a monolayer of the precursor chemisorbs.
-
Surface-OH + SiH(NEt₂)₃ → Surface-O-SiH(NEt₂)₂ + HNEt₂
-
-
Purge A: The chamber is purged with an inert gas (e.g., N₂, Ar) to remove any unreacted precursor and byproducts.
-
Pulse B (Oxidant): An oxidant, such as ozone (O₃) or water plasma, is pulsed into the chamber. It reacts with the remaining amino ligands and the Si-H bond on the surface, forming a new layer of SiO₂ and regenerating the hydroxylated surface for the next cycle.
-
Surface-O-SiH(NEt₂)₂ + Oxidant → Surface-O-SiO₂-OH + Byproducts
-
-
Purge B: The chamber is purged again to remove oxidant and reaction byproducts.
This cycle is repeated until the desired film thickness is achieved. The use of aminosilane precursors in ALD is highly advantageous for producing high-purity SiO₂ films at relatively low temperatures.[4][8][14][15]
Visualization: ALD Workflow for SiO₂
Caption: A typical workflow for an atomic layer deposition (ALD) cycle.
Synthesis and Handling
General Synthesis Protocol
Tris(diethylamino)silane is typically synthesized via the substitution reaction between a chlorosilane and diethylamine. Trichlorosilane (SiHCl₃) is the most common silicon source.
-
Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser, all under a positive pressure of dry nitrogen or argon. Anhydrous solvent (e.g., hexane or toluene) is added to the flask.
-
Reactants: A stoichiometric excess of anhydrous diethylamine is dissolved in the solvent. This excess acts as both a reactant and a scavenger for the HCl byproduct formed.
-
Reaction: Trichlorosilane is added dropwise to the stirred diethylamine solution at a low temperature (typically 0 °C or below) to control the exothermic reaction.
-
SiHCl₃ + 6 HN(C₂H₅)₂ → SiH(N(C₂H₅)₂)₃ + 3 [H₂N(C₂H₅)₂]Cl
-
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The byproduct, diethylammonium chloride, precipitates as a white solid and is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield high-purity tris(diethylamino)silane.
Visualization: Synthesis Workflow
Caption: A generalized workflow for the synthesis of tris(diethylamino)silane.
Safety and Handling
Tris(diethylamino)silane is a hazardous material and must be handled with appropriate precautions. Based on data for the analogous TDMAS, the primary hazards are:
-
Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[12][16]
-
Water Reactivity: It reacts violently with water to release flammable gases.[11][16] It must be stored and handled under a dry, inert atmosphere.[12][13]
-
Toxicity and Corrosivity: The compound is toxic if it comes into contact with skin or is inhaled.[16][17] It is extremely destructive to tissues of the mucous membranes and upper respiratory tract, causing severe skin and eye burns.[11][18]
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[11][18]
Conclusion
Tris(diethylamino)silane is a molecule of significant scientific and industrial interest, defined by the interplay of its central tetrahedral silicon atom and its three sterically demanding diethylamino ligands. The highly polar Si-N bond is the locus of its reactivity, rendering the molecule an excellent electrophile and enabling its facile hydrolysis. This same reactivity, when controlled under vacuum conditions, makes it a superior precursor for the deposition of high-purity silicon-based thin films via ALD and CVD. Its bonding characteristics, particularly the reactive Si-H and Si-N moieties, are directly observable through IR and NMR spectroscopy. While its steric bulk presents challenges, it is also the key to achieving the self-limiting surface reactions essential for advanced material fabrication. A thorough understanding of its structure, bonding, and reactivity is paramount for its safe handling and effective application in the development of next-generation electronic and optical devices.
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